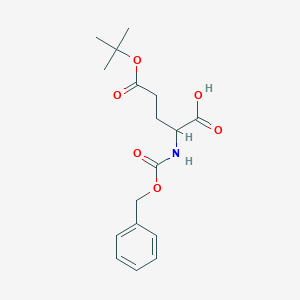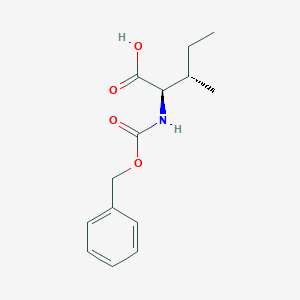
Cbz-4-biphenyl-L-ala
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cbz-4-biphenyl-L-ala is a chemical compound with the molecular formula C23H21NO4 . It has an average mass of 375.417 Da and a monoisotopic mass of 375.147064 Da .
Molecular Structure Analysis
The molecular structure of Cbz-4-biphenyl-L-ala consists of 23 carbon atoms, 21 hydrogen atoms, 1 nitrogen atom, and 4 oxygen atoms . The exact structural configuration can be determined using various spectroscopic techniques .Aplicaciones Científicas De Investigación
Organic Light-Emitting Diodes (OLEDs), Solar Cells, and Organic Field Effect Transistors (OFETs)
- Summary of the Application : Cbz-4-biphenyl-L-ala and its derivatives have emerged as an attractive class of conjugated materials for OLED, solar cell, and OFET device applications .
- Methods of Application : These applications leverage the aromatic biphenyl structures of Cbz-4-biphenyl-L-ala, which have a wide energy gap in the backbones, and highly efficient electroluminescence coupled with a high hole mobility and good processability .
Wastewater Treatment
- Summary of the Application : Cbz-4-biphenyl-L-ala, also known as carbamazepine (CBZ), has been studied for its removal from wastewater .
- Methods of Application : The study involved the in situ functionalization of a cellulosic-based activated carbon with magnetic iron oxides for the removal of CBZ from wastewater .
- Results or Outcomes : The material used in the study (MAC4) showed fast CBZ adsorption rates and short equilibrium times in both ultrapure water and wastewater. It attained maximum adsorption capacities (qm) of 68±4 mg g−1 in ultrapure water and 60±3 mg g−1 in wastewater .
Safety And Hazards
When handling Cbz-4-biphenyl-L-ala, it’s important to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Propiedades
IUPAC Name |
(2S)-2-(phenylmethoxycarbonylamino)-3-(4-phenylphenyl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21NO4/c25-22(26)21(24-23(27)28-16-18-7-3-1-4-8-18)15-17-11-13-20(14-12-17)19-9-5-2-6-10-19/h1-14,21H,15-16H2,(H,24,27)(H,25,26)/t21-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZIBVIHXEMIHEQ-NRFANRHFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CC2=CC=C(C=C2)C3=CC=CC=C3)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N[C@@H](CC2=CC=C(C=C2)C3=CC=CC=C3)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cbz-4-biphenyl-L-ala | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














